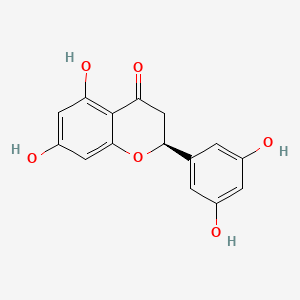
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one
Descripción general
Descripción
“(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one” is a flavonoid-like compound, given its structure. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their antioxidant activity, which comes from their ability to reduce free radical formation and to scavenge free radicals .
Molecular Structure Analysis
The compound contains a chroman ring system, which is a common structural motif in many natural products, including flavonoids. It also has multiple hydroxy (OH) groups, which could contribute to its potential biological activity through hydrogen bonding interactions .Chemical Reactions Analysis
The presence of multiple hydroxy groups in the compound suggests that it could undergo reactions typical of alcohols, such as esterification or ether formation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple hydroxy groups could enhance its solubility in polar solvents. The aromatic ring system could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
- 3’,5,5’,7-Tetrahydroxyflavanone demonstrates potent antioxidant properties. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have investigated its potential in preventing oxidative stress-related diseases .
- This compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. By slowing down glucose release, it may help manage postprandial hyperglycemia, making it relevant for diabetes research .
- A related compound, 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate , was synthesized as a fluorescence sensor for detecting fluoride ions. Its crystal structure and optical properties were investigated, highlighting its potential as a sensing material .
- Although not directly studied for this compound, its structural similarity to other flavonoids suggests potential as an apoptosis inducer . Further research is needed to explore this aspect.
- The chroman-4-one framework, to which this compound belongs, serves as a building block for various medicinal compounds. Researchers have explored its diverse biological and pharmaceutical activities .
- 3’,5,5’,7-Tetrahydroxyflavanone is found in certain neglected fruits like Muntingia calabura and Ficus auriculata. Investigating its bioactivity and potential health benefits from these natural sources is an ongoing area of interest .
Antioxidant Activity
α-Glucosidase Inhibition
Fluorescence Sensing
Apoptosis Induction
Medicinal Chemistry
Natural Product Exploration
Mecanismo De Acción
Target of Action
Flavonoids, a class of compounds to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are known to exert their effects through various mechanisms, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Biochemical Pathways
Flavonoids like 3’,5,5’,7-Tetrahydroxyflavanone are involved in a variety of biochemical pathways. They are known to have antioxidant properties, reducing the damage induced by oxidative stress in cells . They also have anti-infective properties, including antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory bioproperties .
Pharmacokinetics
Its absolute bioavailability was found to be 1.04%, with a plasma elimination half-life of approximately 5 hours .
Result of Action
3’,5,5’,7-Tetrahydroxyflavanone has been found to have inhibitory effects on HIV-1 reverse transcriptase (RT)-associated RNase H function, suggesting potential antiviral activity against HIV-1 . It also has anti-inflammatory properties, with the ability to inhibit nitric oxide (NO) production. This inhibitory effect is accompanied by dose-dependent decreases in LPS-induced nitric oxide synthase (iNOS) in RAW 264.7 cells .
Action Environment
The bioavailability and efficacy of flavonoids can be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOUUNTAVCXBN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904176 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one | |
CAS RN |
160436-10-2 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3',5,5',7-tetrahydroxyflavanone being found in Dendrobium candidum?
A1: This discovery is notable because it marks the first time 3',5,5',7-tetrahydroxyflavanone, also known as naringenin, has been isolated from Dendrobium candidum []. This finding contributes to our understanding of the phytochemical profile of this plant and its potential medicinal properties.
Q2: Besides Dendrobium candidum, what other plant sources are known to contain 3',5,5',7-tetrahydroxyflavanone?
A2: 3',5,5',7-Tetrahydroxyflavanone has been identified in several plant species. Research highlights its presence in:* Rhus semialata [] * Blumea balsamifera []* Thymus munbyanus subsp. ciliatus []* Cotinus coggygria Scop. []
Q3: What is the structural characterization of 3',5,5',7-tetrahydroxyflavanone?
A3: 3',5,5',7-Tetrahydroxyflavanone possesses the following characteristics:
- Spectroscopic Data: Structural elucidation often involves techniques like 1D and 2D NMR, HR-ESI-MS, IR, and UV [].
Q4: Research mentions a relationship between structure and activity for compounds isolated from Dendrobium candidum. What is the significance of the structure of 3',5,5',7-tetrahydroxyflavanone?
A4: While the research paper on Dendrobium candidum [] doesn't delve into specific structure-activity relationships for 3',5,5',7-tetrahydroxyflavanone, its structure, characteristic of flavanones, suggests potential antioxidant activity. The presence of multiple hydroxyl groups is often associated with the ability to scavenge free radicals.
Q5: The research mentions 3',5,5',7-tetrahydroxyflavanone exhibited "medium antioxidant activity." How was this activity assessed?
A5: The antioxidant activity of 3',5,5',7-tetrahydroxyflavanone was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay []. This common method measures the compound's ability to neutralize DPPH radicals, providing a quantifiable measure of its antioxidant potential.
Q6: Are there any known controversies or corrections regarding the identification of 3',5,5',7-tetrahydroxyflavanone?
A6: Interestingly, a research paper pointed out a case of mistaken identity involving 3',5,5',7-tetrahydroxyflavanone. A compound previously named "huazhongilexone" was incorrectly assigned this structure []. This highlights the importance of rigorous structural confirmation in natural product chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



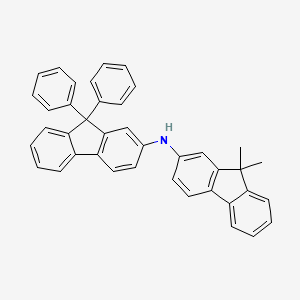
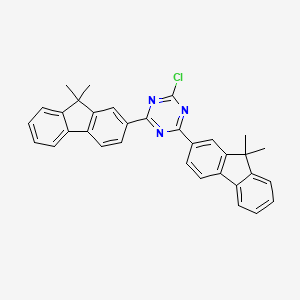
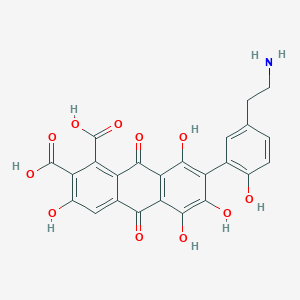
![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
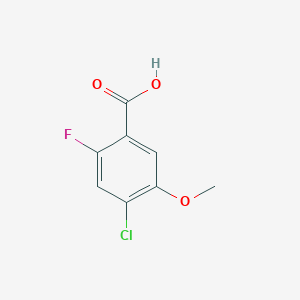
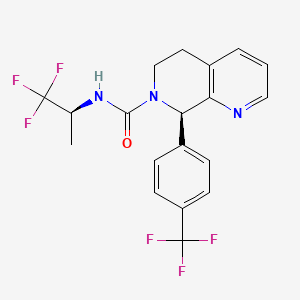

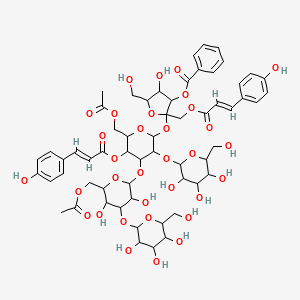
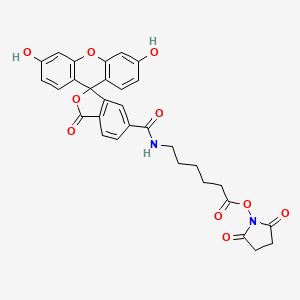
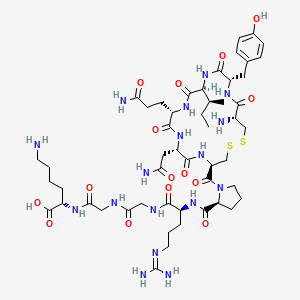

![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)
